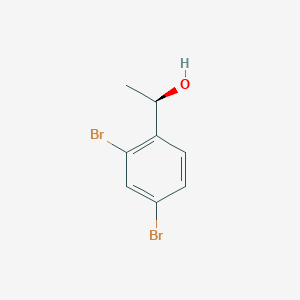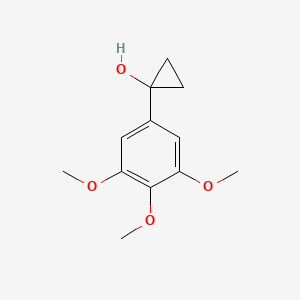
1-(3,4,5-Trimethoxyphenyl)cyclopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4,5-Trimethoxyphenyl)cyclopropan-1-ol is an organic compound characterized by a cyclopropane ring attached to a phenyl group substituted with three methoxy groups at the 3, 4, and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-Trimethoxyphenyl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable precursor, such as 3,4,5-trimethoxybenzyl alcohol. One common method involves the reaction of 3,4,5-trimethoxybenzyl alcohol with a cyclopropanating agent like diazomethane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using more efficient catalysts, and ensuring the purity of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,4,5-Trimethoxyphenyl)cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols or hydrocarbons.
Substitution: Formation of various substituted phenylcyclopropanols.
Aplicaciones Científicas De Investigación
1-(3,4,5-Trimethoxyphenyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3,4,5-Trimethoxyphenyl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and cyclopropane ring play crucial roles in its biological activity. It can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways, leading to its observed effects.
Comparación Con Compuestos Similares
1-(3,4,5-Trimethoxyphenyl)cyclopropan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
1-(3,4,5-Trimethoxyphenyl)ethan-1-one: Contains a ketone group instead of a cyclopropane ring.
3,4,5-Trimethoxybenzyl alcohol: Precursor to the cyclopropan-1-ol compound.
Uniqueness: 1-(3,4,5-Trimethoxyphenyl)cyclopropan-1-ol is unique due to its cyclopropane ring, which imparts distinct chemical and biological properties. The presence of three methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H16O4 |
|---|---|
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
1-(3,4,5-trimethoxyphenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C12H16O4/c1-14-9-6-8(12(13)4-5-12)7-10(15-2)11(9)16-3/h6-7,13H,4-5H2,1-3H3 |
Clave InChI |
NOLSYWXDYPBMNZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2(CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


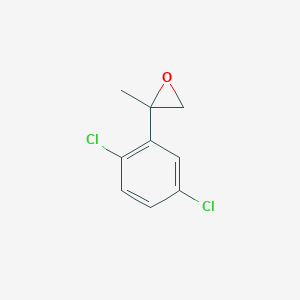

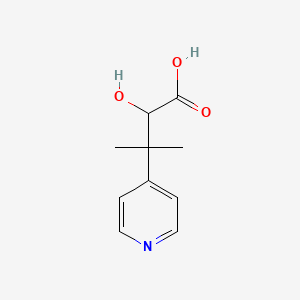
![1-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13597992.png)
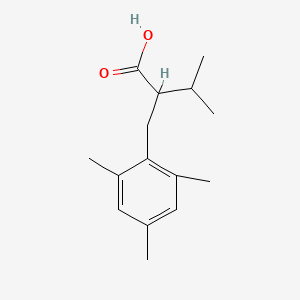

![(S)-Methyl 3-amino-2-(benzo[D][1,3]dioxol-5-YL)propanoate](/img/structure/B13598013.png)


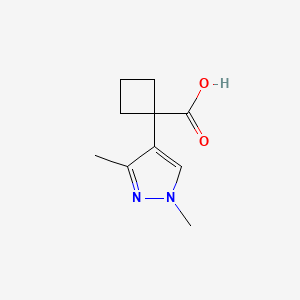
![rac-(1R,4R,6R)-4-(azidomethyl)-2-oxabicyclo[2.2.1]heptan-6-ol](/img/structure/B13598025.png)
![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)propan-1-ol](/img/structure/B13598032.png)
